molecular formula C8H9NO4 B1311793 N-(Methacryloyloxy)succinimide CAS No. 38862-25-8

N-(Methacryloyloxy)succinimide

Cat. No. B1311793
CAS RN: 38862-25-8
M. Wt: 183.16 g/mol
InChI Key: ACGJEMXWUYWELU-UHFFFAOYSA-N
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Description

“N-(Methacryloyloxy)succinimide” (also known as Methacrylic acid N-hydroxysuccinimide ester) is a reactive monomer that belongs to the class of N-hydroxysuccinimide (NHS) esters . It is commonly used for functionalizing biomolecules through amine-reactive coupling reactions in fields such as bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water .


Synthesis Analysis

The synthesis of succinimides involves a manganese pincer complex that catalyzes a dehydrogenative coupling of diols and amines to form cyclic imides . The reaction forms hydrogen gas as the sole byproduct, making the overall process atom economical and environmentally benign . Methacrylic acid N-hydroxysuccinimide ester can be copolymerized by reversible addition fragmentation chain transfer (RAFT) polymerization for bioconjugation with proteins .


Molecular Structure Analysis

The empirical formula of “N-(Methacryloyloxy)succinimide” is C8H9NO4, and its molecular weight is 183.16 .


Chemical Reactions Analysis

“N-(Methacryloyloxy)succinimide” can be copolymerized with poly(N-isopropylacrylamide) for potential usage in immunoassay, catalyst recovery, and drug delivery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Methacryloyloxy)succinimide” are influenced by succinimide formation, which can alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .

Scientific Research Applications

Polymer Synthesis and Properties

N-(Methacryloyloxy)succinimide plays a crucial role in the synthesis of optically active polymers. The synthesis of novel optically active monomers like (S)-(+)- and (R)-(-)-2 methacryloyloxy-N-(4-azobenzene) succinimide has been achieved, leading to the formation of homopolymers and copolymers with significant chiroptical properties. These polymers show potential applications in materials science due to their unique conformational and optical characteristics (Angiolini et al., 2000).

Biological Activities

Research has highlighted the diverse therapeutic applications of succinimide derivatives in medicinal chemistry. These include roles as anticonvulsants, anti-inflammatory agents, antitumor and antimicrobial agents, and enzyme inhibitors. The structure-activity relationship (SAR) analysis of these compounds has contributed significantly to drug discovery, with several bioactive molecules identified for potential therapeutic targets (Zhao et al., 2020).

Chemical Synthesis and Catalysis

N-(Methacryloyloxy)succinimide is instrumental in the development of various chemical synthesis methods. For instance, the in situ formation of N-trifluoroacetoxy succinimide (TFA-NHS) has been developed for the efficient formation of succinimidyl esters. This method allows for the creation of N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters, showcasing the compound's versatility in synthetic chemistry (Leonard & Bruncková, 2011).

Materials Science and Engineering

In materials science, N-(Methacryloyloxy)succinimide is used to create methacrylic polymers with optically active side chains, such as carbazole. These polymers, like poly[(S)-(-)-MECP] and poly[(S)-(+)-MECSI], demonstrate remarkable thermal stability and photoconductive properties, making them suitable for applications in electronic devices and materials engineering (Angiolini et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-(Methacryloyloxy)succinimide” has potential applications in the field of bioconjugation, protein labeling, and peptide synthesis . It can also be used in the fabrication of a bionanocomposite for the removal of chromium from water . Future research may focus on its potential usage in immunoassay, catalyst recovery, and drug delivery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(2)8(12)13-9-6(10)3-4-7(9)11/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGJEMXWUYWELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37047-90-8
Record name 2-Propenoic acid, 2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37047-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60435975
Record name N-(Methacryloyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methacryloyloxy)succinimide

CAS RN

38862-25-8
Record name 2,5-Dioxo-1-pyrrolidinyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38862-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methacryloyloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 20 ml of acetonitrile were dissolved methacrylic acid (1.72 g, 20 m mols) and N-hydroxysuccinimide (2.19 g, 19 m mols), and under ice-cooling, N,N'-dicyclohexylcarbodiimide (4.33 g, 21 m mols) was added. The reaction was conducted in the dark, at 0° C. for one hour and at room temperature for 3 hours. The precipitate was separated by filtration and the filtrate was distilled under reduced pressure. To the residue was added petroleum ether and, after cooling, the crystals were collected by filtration. By the above procedure there was obtained 2.5 g of methacrylic acid N-hydroxysuccinimide ester as crystals melting at 100°-102° C.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
H Peng, M Kather, K Rübsam, F Jakob… - …, 2015 - ACS Publications
Reversible addition–fragmentation chain transfer (RAFT) copolymerizations of methacrylic acid N-hydroxysuccinimide ester and cyclic N-vinylamide derivatives (N-vinylpyrrolidone, N-…
Number of citations: 34 pubs.acs.org
N Tirelli, UW Suter, A Altomare, R Solaro… - …, 1998 - ACS Publications
Several new push−pull azobenzene dyes with different electron-withdrawing groups, steric hindrance, and hydrogen-bonding capabilities were dispersed in poly(N-methacryloyl-N‘-…
Number of citations: 43 pubs.acs.org
Y Zhong, X Qiu, D Chen, N Li, Q Xu, H Li, J He, J Lu - Scientific reports, 2016 - nature.com
Biotreatment of hexavalent chromium has attracted widespread interest due to its cost effective and environmental friendliness. However, the difficult separation of biomass from …
Number of citations: 17 www.nature.com
T Sedlačík, H Studenovská, F Rypáček - Journal of Materials Science …, 2011 - Springer
… γ-Benzyl l-glutamate [12], ε-phthaloyl-l-lysine [13], N-acetylglycine [14] and N-methacryloyloxy succinimide were synthesized according to the procedures from literature with minor …
Number of citations: 20 link.springer.com
U Adash - 2006 - ir.canterbury.ac.nz
The aim of this work was to successfully prepare polymers of N-(2-hydroxypropyl)methacrylamide, (PHPMA) using controlled/"living" free-radical polymerisation technique. For this …
Number of citations: 1 ir.canterbury.ac.nz
H Studenovská, P Vodička, V Proks… - Journal of Tissue …, 2010 - Wiley Online Library
Preparation of soft poly(amino acid) hydrogels containing biomimetic cell‐adhesive peptides was investigated. Covalently crosslinked gels were formed by radical co‐polymerization of …
Number of citations: 39 onlinelibrary.wiley.com
M Takai - JSAP Annual Meetings Extended Abstracts The 74th …, 2013 - jstage.jst.go.jp
Because of their high selectivity, biomolecules such as antibodies and enzymes have been used for sensing devices. Their innate high selectivity, however, must be sacrificed in …
Number of citations: 2 www.jstage.jst.go.jp
K Koschek, M Dathe, J Rademann - ChemBioChem, 2013 - Wiley Online Library
Copolymers of N‐(2‐hydroxypropyl)methacrylamide (HPMA) and N‐methacryloyl‐β‐alaninyl‐S‐benzyl thioester were prepared by employing free radical or RAFT conditions and …
J Baggerman, MMJ Smulders, H Zuilhof - Langmuir, 2019 - ACS Publications
… For example, Kitano et al. prepared SBMA polymer brushes and extended the polymer brush with a short second block of N-methacryloyloxy succinimide (MAOS), thus offering a …
Number of citations: 107 pubs.acs.org
K Ulbrich, V Šubr - Advanced drug delivery reviews, 2010 - Elsevier
Synthetic strategies and chemical and structural aspects of the synthesis of HPMA copolymer conjugates with various drugs and other biologically active molecules are described and …
Number of citations: 224 www.sciencedirect.com

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